molecular formula C6H5ClN2O2 B1287456 2-Amino-4-chloronicotinic acid CAS No. 605661-83-4

2-Amino-4-chloronicotinic acid

Cat. No.: B1287456
CAS No.: 605661-83-4
M. Wt: 172.57 g/mol
InChI Key: MLPOLUVNNXZDCD-UHFFFAOYSA-N
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Description

2-Amino-4-chloronicotinic acid is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of nicotinic acid and features both an amino group and a chlorine atom attached to the pyridine ring.

Biochemical Analysis

Biochemical Properties

2-Amino-4-chloronicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyridine nucleotide-dependent enzymes, influencing their activity. The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their catalytic functions .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can alter amino acid metabolism, impacting tumor progression and immune evasion . Additionally, it can modulate the behavior of stromal cells and regulate extracellular matrix remodeling, promoting angiogenesis and metastasis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can act as a nucleophilic aromatic substitution agent, interacting with electron-donating and electron-withdrawing substituents on aromatic rings . These interactions can lead to the inhibition or activation of specific enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place and at low temperatures . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of similar compounds can cause cellular hypoxia and cytotoxicity . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in amino acid metabolism, nucleotide synthesis, and redox homeostasis . These interactions can influence metabolic flux and alter metabolite levels, thereby impacting cellular function and overall metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function . For example, the localization of this compound in the nucleus or mitochondria can affect gene expression and cellular metabolism, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-chloronicotinic acid can be synthesized through several methods. One common approach involves the amination of 2-chloronicotinic acid. This reaction typically uses amines as reactants and can be catalyzed by various bases such as potassium carbonate. The reaction is often carried out in water, making it an environmentally friendly process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods. For instance, the chlorination of nicotinic acid followed by amination can be performed using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloronicotinic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and other nucleophiles.

    Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with aniline can produce 2-(Phenylamino)pyridine-3-carboxylic acid .

Scientific Research Applications

2-Amino-4-chloronicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-chloronicotinic acid
  • 2-Amino-5-chloronicotinic acid
  • 2-Amino-6-chloronicotinic acid

Uniqueness

What sets 2-Amino-4-chloronicotinic acid apart from its analogs is the specific positioning of the amino and chlorine groups on the pyridine ring. This unique arrangement can lead to different chemical reactivity and biological activity, making it a compound of particular interest for further study .

Properties

IUPAC Name

2-amino-4-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(8)4(3)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPOLUVNNXZDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30615601
Record name 2-Amino-4-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605661-83-4
Record name 2-Amino-4-chloropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30615601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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